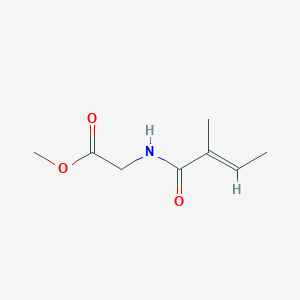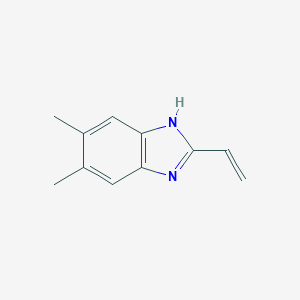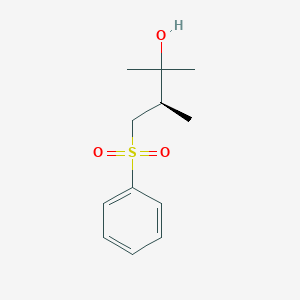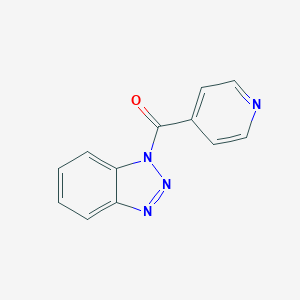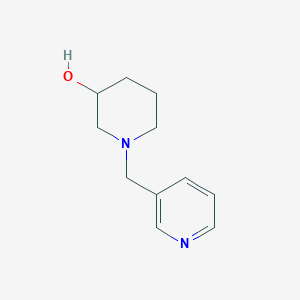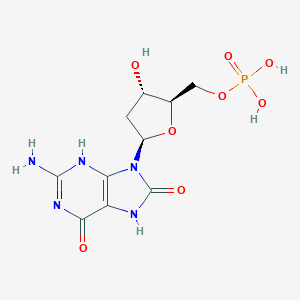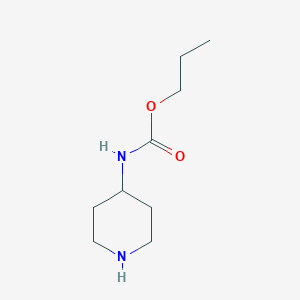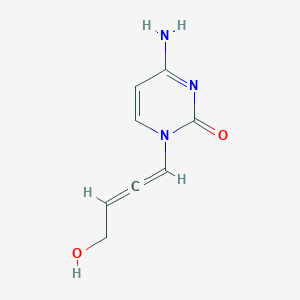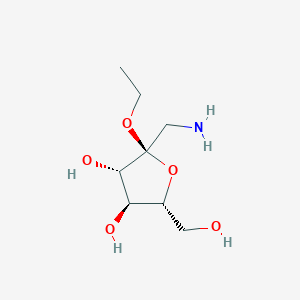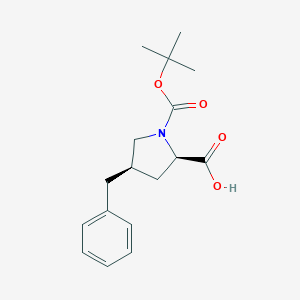
4-Ethoxy-4'-hydroxybiphenyl
説明
The compound of interest, 4-Ethoxy-4'-hydroxybiphenyl, is a biphenyl derivative characterized by the presence of an ethoxy group (-OCH2CH3) and a hydroxy group (-OH) on two different phenyl rings. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that 4-Ethoxy-4'-hydroxybiphenyl may exhibit.
Synthesis Analysis
The synthesis of related biphenyl compounds often involves multi-step reactions, including protection and deprotection of functional groups, as well as coupling reactions. For instance, the synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate from L-tyrosine involves O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenation . Similarly, the preparation of 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene is achieved through the reaction of a benzyl ketone with boron tribromide, followed by various treatments to yield different boron heterocycles .
Molecular Structure Analysis
The molecular structures of biphenyl derivatives are often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one reveals an open-chain keto form with an asymmetric center . The dihedral angles between the phenyl rings and the central bridge in (E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one are very small, indicating a nearly coplanar arrangement .
Chemical Reactions Analysis
Biphenyl derivatives can undergo various chemical reactions, including electrophilic substitutions and coupling reactions. The ortho-directed electrophilic boronation of a benzyl ketone leads to the formation of boron heterocycles . Additionally, the reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups, which can affect the outcome of reactions such as oxidation or halogenation.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. For instance, the presence of hydroxy and ethoxy groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility and melting point. The crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate show weak O–H...O intermolecular interactions, which can influence the stability of the crystal packing . Theoretical calculations, such as density functional theory (DFT), can predict properties like vibrational frequencies, chemical shifts, and nonlinear optical properties, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .
科学的研究の応用
Synthesis and Derivative Applications
4-Ethoxy-4'-hydroxybiphenyl and its derivatives have been extensively studied in the field of synthetic chemistry. For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has been identified as a versatile precursor for the preparation of trifluoromethyl-substituted heteroarenes, including thiophenes, furans, pyrrols, and piperazines. This chemistry has practical applications in synthesizing various pharmaceuticals, such as Celebrex® (celecoxib), a nonsteroidal anti-inflammatory drug (Sommer et al., 2017).
Photocatalysis and Surface Interaction Studies
Biphenyl derivatives, including 4-hydroxybiphenyl (HBP), show significant potential in photocatalysis. Research has investigated their one-electron oxidation when adsorbed on the surface of TiO2 powder. This study is crucial for understanding the adsorption mechanisms and electronic interactions in photocatalytic processes, which have broad applications ranging from environmental cleanup to energy conversion (Tachikawa et al., 2004).
Biodegradation and Environmental Applications
The biodegradation of biphenyl derivatives by microorganisms, such as Mycobacterium sp., has been a subject of study. Understanding the metabolic pathways involved in breaking down these compounds can inform strategies for environmental remediation, particularly in dealing with industrial pollutants (Moody et al., 2002).
Liquid Crystalline Properties
Research into the liquid crystalline properties of Schiff base-ester compounds involving biphenyl derivatives has provided insights into the synthesis and characterisation of novel liquid crystalline compounds. These findings have implications for materials science, particularly in the development of new materials for electronic displays and other applications (Thaker et al., 2012).
Corrosion Inhibition
Studies have explored the potential of biphenyl derivatives as corrosion inhibitors. Such compounds can effectively protect metals in acidic environments, which is crucial for extending the lifespan of industrial machinery and infrastructure (Bentiss et al., 2009).
特性
IUPAC Name |
4-(4-ethoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUMZAYQJUCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476222 | |
| Record name | 4-Ethoxy-4'-hydroxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-4'-hydroxybiphenyl | |
CAS RN |
127972-27-4 | |
| Record name | 4-Ethoxy-4'-hydroxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



